molecular formula C19H21N5O4 B2747756 N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dimethoxybenzamide CAS No. 1002484-01-6

N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dimethoxybenzamide

Cat. No. B2747756
CAS RN: 1002484-01-6
M. Wt: 383.408
InChI Key: ZMLBFIIYWPLYRY-UHFFFAOYSA-N
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Description

N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dimethoxybenzamide is a useful research compound. Its molecular formula is C19H21N5O4 and its molecular weight is 383.408. The purity is usually 95%.
BenchChem offers high-quality N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dimethoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dimethoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Anticancer Activity

Compounds related to pyrazolopyrimidines have been extensively studied for their potential anticancer activities. For example, a study on the synthesis and anticancer activity of new pyrazolo[3,4-d]pyrimidin-4-one derivatives revealed that these compounds displayed significant antitumor activity, especially against human breast adenocarcinoma cell lines. The most potent compound within this series exhibited inhibitory activity with a notably low half maximal inhibitory concentration (IC50), highlighting the potential of pyrazolopyrimidine derivatives in cancer treatment strategies (Abdellatif et al., 2014).

Antiproliferative and Antibacterial Potentials

Another research direction involves the synthesis of pyrimidine derivatives linked to different heterocyclic moieties, demonstrating potential antiproliferative and antibacterial activities. For instance, a specific compound, N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, was synthesized and evaluated for its antiproliferative activity against various cancer cell lines, including human colon cancer, lung adenocarcinoma, and gastric cancer. The study found promising anticancer activity with low IC50 values, indicating strong inhibitory effects on cancer cell proliferation (Huang et al., 2020).

Novel Anticancer and Anti-5-Lipoxygenase Agents

Additionally, novel series of pyrazolopyrimidines derivatives have been investigated for their dual anticancer and anti-5-lipoxygenase activities. These compounds were synthesized through condensation reactions and tested for cytotoxic effects on cancer cell lines as well as for their ability to inhibit 5-lipoxygenase, a key enzyme involved in inflammation and cancer. Some compounds exhibited significant cytotoxic activities along with potent 5-lipoxygenase inhibition, suggesting a potential dual therapeutic approach in cancer and inflammation treatment (Rahmouni et al., 2016).

Enzymatic Activity Enhancement

Research has also explored the enzymatic activity enhancement potential of pyrazolopyrimidinyl derivatives. A study on the synthesis and cyclization reactions with pyrazolopyrimidinyl keto-esters showed that these compounds could significantly increase the reactivity of cellobiase, an enzyme crucial for the hydrolysis of cellulose into glucose. This finding opens up new avenues for the application of such compounds in biotechnology and bioenergy (Abd & Awas, 2008).

properties

IUPAC Name

N-[2-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]-2,3-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O4/c1-5-12-10-16(25)22-19(20-12)24-15(9-11(2)23-24)21-18(26)13-7-6-8-14(27-3)17(13)28-4/h6-10H,5H2,1-4H3,(H,21,26)(H,20,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMLBFIIYWPLYRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C3=C(C(=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 135753069

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